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Compound of Interest |

Compound Name: 5,5-Dimethylhexan-2-one
CAS No.: 14272-73-2
Cat. No.: B1278867
- 7

Technical Monograph: 5,5-Dimethylhexan-2-one
Chemical Identity & Molecular Architecture[1][2]

5,5-Dimethylhexan-2-one is a sterically distinct aliphatic ketone characterized by a terminal

tert-butyl group. Unlike linear isomers (e.g., 2-octanone), the quaternary carbon at the C5

position imparts significant lipophilicity and metabolic resistance, making it a valuable building

block in medicinal chemistry and fragrance synthesis.

Core ldentifiers

Identifier Type Value

CAS Number 14272-73-2

IUPAC Name 5,5-Dimethylhexan-2-one

Synonyms Methyl 3,3-dimethylbutyl ketone; 5,5-Dimethyl-2-

hexanone

Molecular Formula

Molecular Weight 128.21 g/mol
SMILES CC(=0O)Ccc(C)(C)C
InChl Key YPNIJJDUDQZZBP-UHFFFAOYSA-N
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hysicochemical Profile[11[21[3][4][5][61[Z](8]

Property Data Note
- ) Comparable to isomeric 3-
Boiling Point 145-150 °C (est.) o
hexanone derivatives [1].
Density 0.82 g/mL Typical for aliphatic ketones.
_ High lipophilicity due to the
LogP (Predicted) 2.5-2.7

tert-butyl moiety.

Immiscible in water; Soluble in

Solubilit
y EtOH, Et20, DCM

Synthetic Routes & Process Chemistry

The synthesis of 5,5-dimethylhexan-2-one is most reliably achieved through the oxidation of
its alcohol precursor, 5,5-dimethylhexan-2-ol. While industrial routes might employ
hydroformylation, the laboratory standard for high purity is the Jones Oxidation.

Rationale for Method Selection

o Causality: The tert-butyl group is acid-stable, allowing the use of chromic acid (Jones
Reagent) without skeletal rearrangement.

o Selectivity: This method specifically targets the secondary alcohol at C2, converting it to the
ketone without over-oxidation to carboxylic acids (which occurs with primary alcohols).

Experimental Protocol: Jones Oxidation

Precursor: 5,5-Dimethylhexan-2-ol (CAS: 2768-18-5) [2]

Reagents
e Substrate: 5,5-Dimethylhexan-2-ol (10.0 g, 76.8 mmol)

e Solvent: Acetone (Reagent Grade, 100 mL)

¢ Oxidant: Jones Reagent (2.67 M
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in dilute

)

e Quench: Isopropyl Alcohol (IPA)

Step-by-Step Methodology

e Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, addition
funnel, and internal thermometer.

e Solvation: Dissolve 10.0 g of 5,5-dimethylhexan-2-ol in 100 mL of acetone. Cool the solution
to 0 °C using an ice-water bath.

o Technical Insight: Acetone serves as both the solvent and a scavenger for the chromium
reduced species.

o Addition: Add Jones Reagent dropwise via the addition funnel. Maintain internal temperature
<10 °C.

o Self-Validating Endpoint: The reaction mixture will transition from orange (Cr®+) to green
(Cr3+). Continue addition until the orange color persists for >1 minute, indicating excess
oxidant.

¢ Quenching: Once the reaction is complete (verified by TLC, typically < 30 mins), add
Isopropyl Alcohol dropwise until the solution returns to a green color.

o Mechanism:[1][2][3] IPA reacts with residual Cr(VI), reducing it to benign Cr(lll) species.
o Workup:

o Decant the liquid supernatant from the chromium salts.[4]

o Concentrate the organic layer under reduced pressure.

o Redissolve the residue in Diethyl Ether (

) and wash with saturated
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(2x) and Brine (1x).
o Dry over anhydrous

4]

 Purification: Distill the crude oil at atmospheric pressure (collect fraction ~145-150 °C) to

yield the pure ketone.

Visualization: Synthetic Workflow
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Figure 1: Oxidative transformation pathway from secondary alcohol to ketone via Chromate

ester intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is

the gold standard.

Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift o ] ] Structural
Multiplicity Integration Assignment
() Context

Terminal tert-
0.91 ppm Singlet 9H butyl group
(highly shielded).

C4 Methylene

1.48 ppm Multiplet 2H
protons.

Methyl ketone
2.13 ppm Singlet 3H (alpha to

carbonyl).

C3 Methylene
2.38 ppm Triplet 2H (deshielded by

carbonyl).

Note: The singlet at 0.91 ppm is the diagnostic signature of the neopentyl-like tail,
distinguishing this molecule from linear isomers.

Applications in Drug Discovery[1][11][12]

5,5-Dimethylhexan-2-one serves as a strategic scaffold in Medicinal Chemistry, particularly in
the design of metabolically stable analogs.

The "Gem-Dimethyl" & "t-Buty|" Effect

In drug design, replacing a linear alkyl chain with a tert-butyl group (as found in this ketone's
tail) introduces steric bulk and removes abstractable protons.

e Metabolic Blocking: The C5 position is quaternary. It cannot undergo Cytochrome P450-
mediated hydroxylation, a common clearance pathway for linear alkyl chains.

 Lipophilic Anchoring: The bulky tail fits into hydrophobic pockets of receptors (e.g., GPCRS)
more tightly than flexible linear chains, potentially increasing potency (entropic advantage).

Visualization: Metabolic Stability Logic
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Figure 2: Comparison of metabolic susceptibility between linear ketones and the 5,5-dimethyl

variant.

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class H-Code Statement
Flammable Liquid H226 Flammable liquid and vapor.[5]
Skin Irritation H315 Causes skin irritation.[5][3]
o Causes serious eye irritation.

Eye Irritation H319

[5103]

May cause respiratory
STOT-SE H335

irritation.[5][3][6]

Handling Protocol:

e Always manipulate within a fume hood.
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« Avoid contact with strong oxidizing agents and reducing agents.
« Storage: Store in a cool, dry place away from ignition sources.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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